Glycylglycylglycinamide

Description

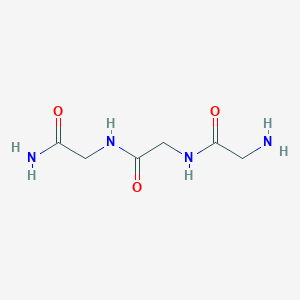

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-[2-[(2-amino-2-oxoethyl)amino]-2-oxoethyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4O3/c7-1-5(12)10-3-6(13)9-2-4(8)11/h1-3,7H2,(H2,8,11)(H,9,13)(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHDTZWWXUOXWRZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)NCC(=O)NCC(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60423796 |

Source

|

| Record name | glycylglycylglycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60423796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35790-47-7 |

Source

|

| Record name | glycylglycylglycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60423796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Glycylglycylglycinamide: Molecular Architecture, Coordination Chemistry, and Synthetic Workflows

Executive Summary

Glycylglycylglycinamide (H-Gly-Gly-Gly-NH₂), often referred to as uncapped triglycine or triglycinamide, is a fundamental tripeptide derivative that serves as a critical model system in biophysical chemistry and drug development. Lacking bulky side chains, its pure backbone structure provides an unobstructed view into fundamental peptide thermodynamics, specifically ion-peptide interactions and transition metal coordination. This technical guide provides an in-depth analysis of its molecular identity, thermodynamic behavior in aqueous solutions, and a validated, self-correcting protocol for its solid-phase synthesis.

Chemical Identity & Molecular Architecture

Understanding the exact structural parameters of Glycylglycylglycinamide is the first step in leveraging it for biochemical assays or peptide-based therapeutics. The C-terminal amidation removes the negative charge typically found on a free carboxylic acid, leaving the N-terminus as the primary ionizable group under physiological conditions.

-

CAS Number : 35790-47-7 (Commonly supplied as the hydrochloride salt, Gly-Gly-Gly-NH₂·HCl)[1].

-

IUPAC Name : 2-amino-N-[2-[(2-amino-2-oxoethyl)amino]-2-oxoethyl]acetamide[2].

-

Molecular Formula : C₆H₁₂N₄O₃ (Free base)[3].

-

Molecular Weight : 188.18 g/mol (Free base)[4]; 224.65 g/mol (HCl salt)[1].

-

SMILES : C(C(=O)NCC(=O)NCC(=O)N)N[2].

Mechanistic Insights

The Hofmeister Series Reversal

The interaction of ions with proteins is traditionally governed by the Hofmeister series, which categorizes ions by their ability to "salt-in" or "salt-out" proteins based on bulk hydration properties. However, the specific chemical state of a peptide's termini fundamentally dictates these ion affinities.

For uncapped triglycine (Glycylglycylglycinamide), the positively charged N-terminus fundamentally alters the thermodynamic landscape, causing a complete reversal of the Hofmeister series for anions ()[5].

The Causality of Reversal: Strongly hydrated anions (e.g., SO₄²⁻) exhibit a high electrostatic affinity for the positively charged N-terminus, drawing them closer to the peptide[6]. Conversely, weakly hydrated anions (e.g., SCN⁻, I⁻) are repelled by the charged N-terminus but interact via hydrophobic and dispersion forces with the neutral peptide backbone[7]. This divergence proves that ion-specific effects cannot be rationalized solely by bulk water ordering; they are driven by localized electrostatic and dispersion interactions at specific functional groups[8].

Mechanistic divergence of Hofmeister anions interacting with uncapped triglycine.

Transition Metal Coordination: Stabilizing Ni(III)

Glycylglycylglycinamide is a potent chelator for transition metals. It is uniquely capable of stabilizing high oxidation states due to the strong σ-donor capacity of its deprotonated amide nitrogens.

The Causality of Stabilization: The peptide forms a square-planar Ni(II) complex. Upon increasing the pH, the amide nitrogens deprotonate and coordinate to the metal center. The coordination of the N-terminal amine and two deprotonated amide nitrogens (forming a 3N equatorial plane) shifts the Ni(III)/Ni(II) redox potential significantly. This electron-rich environment stabilizes the rare Ni(III) oxidation state in aqueous media, shifting the electrode potential to 0.29 V in ammonia solution ()[9].

Quantitative Data: Ion Binding Affinities

The following table summarizes the apparent dissociation constants ( KD ) for Hofmeister anions interacting with the α-proton 1 (adjacent to the N-terminus) of uncapped triglycine, derived from NMR titration experiments[6][7].

| Anion | Interaction Site | Binding Affinity ( KD , mM) | Hofmeister Series Behavior |

| SO₄²⁻ | N-Terminus (α-proton 1) | 70 ± 30 | Reversed (Strong Affinity) |

| Cl⁻ | N-Terminus (α-proton 1) | ~150 | Intermediate |

| Br⁻ | N-Terminus (α-proton 1) | ~300 | Intermediate |

| SCN⁻ | Peptide Backbone | Weak (>1000) | Direct (Weak Affinity to N-term) |

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

To ensure high-purity synthesis of Glycylglycylglycinamide for biophysical assays, a standard Fmoc-SPPS methodology is employed. This protocol is designed as a self-validating system , incorporating in-process analytical checks to guarantee sequence fidelity.

Step-by-Step Methodology:

-

Resin Preparation & Swelling

-

Action : Swell Rink Amide AM resin (0.5 mmol/g loading) in Dichloromethane (DCM) for 30 minutes.

-

Causality : Swelling expands the polystyrene polymer matrix, maximizing the accessibility of reactive sites for subsequent coupling. The Rink Amide linker ensures the final peptide is cleaved as a C-terminal amide rather than a free acid.

-

-

Fmoc Deprotection

-

Action : Treat the resin with 20% piperidine in N,N-Dimethylformamide (DMF) for 2 × 10 minutes.

-

Causality : Piperidine acts as a secondary amine base to induce β-elimination of the Fmoc protecting group, exposing the reactive primary amine.

-

Self-Validation : Perform a Kaiser test on a few resin beads. A positive result (deep blue color) confirms the successful generation of free primary amines.

-

-

Amino Acid Coupling

-

Action : Add 3 equivalents of Fmoc-Gly-OH, 3 eq of HBTU, and 6 eq of DIPEA dissolved in DMF. React for 45 minutes at room temperature.

-

Causality : HBTU converts the carboxylic acid of glycine into a highly reactive OBt ester. DIPEA acts as a non-nucleophilic base to drive the coupling without reacting with the activated ester itself.

-

Self-Validation : Perform a Kaiser test. A negative result (colorless/yellow beads) confirms that all free amines have been successfully coupled. If blue, repeat the coupling step.

-

-

Iterative Cycles

-

Action : Repeat Steps 2 and 3 two additional times to complete the triglycine sequence.

-

-

Global Cleavage and Deprotection

-

Action : Wash the resin with DCM and dry. Treat with a cleavage cocktail of TFA/TIPS/H₂O (95:2.5:2.5 v/v/v) for 2 hours.

-

Causality : Trifluoroacetic acid (TFA) cleaves the peptide-resin anchor. Triisopropylsilane (TIPS) and water act as scavengers to trap highly reactive carbocations generated during cleavage, preventing irreversible re-alkylation of the peptide backbone.

-

-

Precipitation & Lyophilization

-

Action : Concentrate the cleavage solution under a gentle nitrogen stream. Precipitate the peptide by adding cold diethyl ether. Centrifuge, decant the ether, and lyophilize the resulting pellet from a water/acetonitrile mixture.

-

Step-by-step synthetic workflow for Glycylglycylglycinamide via Fmoc-SPPS.

References

-

Reversal of the Hofmeister Series: Specific Ion Effects on Peptides Source: The Journal of Physical Chemistry B (ACS Publications) URL:[Link]

-

Electron Paramagnetic Resonance Studies of Nickel(III)-Oligopeptide Complexes Source: Inorganic Chemistry (ACS Publications) URL:[Link]

-

Tuning Receptor Properties of Metal–Amyloid Beta Complexes Source: Inorganic Chemistry (ACS Publications) URL:[Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. H-Gly-Gly-Gly-NH2,35790-47-7-Amadis Chemical [amadischem.com]

- 4. CAS:35790-47-7, 2-Amino-N-(2-((2-amino-2-oxoethyl)amino)-2-oxoethyl)acetamide-毕得医药 [bidepharm.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 7. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

Glycylglycylglycinamide Nickel Complex Formation: Coordination Dynamics and Redox Stabilization

Abstract The coordination chemistry of nickel with short oligopeptides provides a foundational model for understanding metalloenzyme active sites, metal-induced peptide oxidation, and the stabilization of high-valent metal centers. Glycylglycylglycinamide (GGG-NH or Gly-Gly-Gly-NH ) is a particularly uniquely suited ligand. By possessing an N-terminal amine, two internal peptide amides, and a terminal amide, it provides four nitrogen donors capable of perfectly satisfying the square-planar coordination preference of Ni(II) upon deprotonation. This whitepaper details the mechanistic principles, thermodynamic parameters, and experimental protocols for synthesizing and characterizing the Ni(II) and Ni(III) complexes of GGG-NH .

Mechanistic Principles of Coordination

The Square-Planar Ni(II) Sink

When free aqueous Ni(II) ions interact with GGG-NH , the initial complex is a high-spin, octahedral species where the metal is weakly bound to the N-terminal amine and adjacent carbonyl oxygens. As the pH of the solution increases, the strong Lewis acidity of the Ni(II) center induces the sequential deprotonation of the peptide amide nitrogens.

The transition from a high-spin octahedral complex to a low-spin square-planar complex is driven by the strong -donating capacity of the deprotonated amide nitrogens. For GGG-NH , the simultaneous ionization of multiple peptide protons is observed as the pH crosses the physiological threshold, rapidly driving the equilibrium toward the fully deprotonated[Ni (H$_{-3} ^-$ state[1]. In this state, the metal is coordinated by the N-terminal amine, two deprotonated peptide nitrogens, and the deprotonated terminal amide nitrogen, forming three fused five-membered chelate rings.

Stabilization of the Ni(III) Oxidation State

One of the most remarkable features of the[Ni (H$_{-3} _2 ^-$ complex is its ability to stabilize the rare Ni(III) oxidation state. The intense electron density provided by the four equatorial nitrogen donors significantly raises the energy of the metal's -orbitals, making the removal of an electron thermodynamically accessible.

Upon one-electron oxidation, the resulting Ni(III) complex adopts a tetragonal geometry. The four nitrogen donors remain in the equatorial plane, while two water molecules weakly coordinate in the axial positions[2]. Electron Paramagnetic Resonance (EPR) spectroscopy confirms that the unpaired electron resides primarily in an orbital with substantial character[2].

Axial Ligation and Redox Tuning

The redox potential of the Ni(II)/Ni(III) couple is highly sensitive to the nature of the axial ligands. In strictly aqueous media, the[Ni (H$_{-3} _2 _2 _2 ^0$ complex has an electrode potential of 0.83 V (vs. NHE)[2]. However, the introduction of stronger -donors, such as ammonia, leads to the sequential displacement of the axial water molecules. The binding of NH further stabilizes the Ni(III) center, dramatically shifting the redox potential down to 0.29 V (vs. NHE) in a 1.0 M ammonia solution[2].

Fig 1: pH-dependent coordination and electrochemical oxidation pathway of the Ni-GGG-NH2 complex.

Quantitative Thermodynamic and Kinetic Data

The stability and reactivity of the Ni-GGG-NH complex are governed by precise thermodynamic equilibria and kinetic rate constants. Notably, the complex is susceptible to acid-catalyzed dissociation. The reaction of the partially protonated nickel triglycinamide complex, Ni(H GGGa) , with H O proceeds with a second-order rate constant of M s [3].

Table 1: Physicochemical Parameters of the Ni-GGG-NH System

| Parameter | Value | Conditions | Reference |

| Ni(II)/Ni(III) Redox Potential ( ) | 0.83 V vs. NHE | Aqueous, pH 9.0 | [2] |

| Ni(II)/Ni(III) Redox Potential with NH | 0.29 V vs. NHE | 1.0 M NH | [2] |

| Axial NH Binding Constant ( ) | M | Ni(III)(H G3a) | [2] |

| Axial NH Binding Constant ( ) | 60 M | Ni(III)(H G3a) | [2] |

| Acid Dissociation Rate ( ) | M s | Reaction with H O | [3] |

Note: The massive discrepancy between and for ammonia binding highlights the Jahn-Teller distortion inherent to the Ni(III) center, which elongates the axial bonds and makes the second substitution significantly less thermodynamically favorable.

Experimental Protocols: Synthesis and Validation

To ensure scientific integrity and reproducibility, the following self-validating protocol outlines the synthesis of the Ni(II) complex and its subsequent electrochemical oxidation.

Protocol 3.1: Synthesis of[Ni (H$_{-3} _2 ^-$

Causality Check: The use of a slight ligand excess prevents the formation of insoluble nickel hydroxides at elevated pH.

-

Ligand Preparation: Dissolve 1.1 mmol of Glycylglycylglycinamide acetate salt in 10 mL of degassed, deionized water (18.2 M cm).

-

Metalation: Slowly add 1.0 mmol of Nickel(II) perchlorate hexahydrate (Ni(ClO ) H O) to the stirring ligand solution. The solution will appear pale green, indicating the formation of the high-spin octahedral complex.

-

pH Adjustment (Deprotonation): Titrate the solution dropwise with 0.1 M NaOH under an argon blanket. As the pH crosses 8.0, the solution will transition from pale green to a vibrant yellow, signifying the shift to the low-spin, square-planar [Ni (H$_{-3} _2 ^-$ complex. Stabilize the pH at 9.5.

-

Validation: Analyze via UV-Vis spectroscopy. A characteristic transition band around 420–450 nm confirms the square-planar geometry.

Protocol 3.2: Generation of[Ni (H$_{-3} _2 _2 _2 ^0$

Causality Check: Chemical oxidants (like IrCl ) can introduce competing ligands. Constant-potential electrolysis ensures a clean generation of the Ni(III) species without altering the coordination sphere.

-

Electrochemical Setup: Transfer the yellow Ni(II) solution to a three-electrode electrolysis cell equipped with a platinum mesh working electrode, a platinum wire auxiliary electrode (isolated by a glass frit), and an Ag/AgCl reference electrode.

-

Electrolysis: Apply a constant potential of +0.75 V vs. Ag/AgCl. The solution will rapidly turn from yellow to a deep brown/violet, indicating the formation of Ni(III).

-

Validation: Extract an aliquot and freeze immediately in liquid nitrogen. Analyze via EPR spectroscopy at 77 K. The appearance of a rhombic or axial signal with confirms the Ni(III) center localized in the orbital[2].

Caution: Nickel(III)-peptide complexes can undergo autocatalytic self-decomposition, leading to ligand decarboxylation and the formation of formaldehyde and truncated amides[4]. Maintain the Ni(III) solutions at low temperatures (4 °C) to mitigate degradation.

Fig 2: Step-by-step experimental workflow for the synthesis and validation of the Ni(III) complex.

Sources

The Copper(II) Coordination Chemistry of Glycylglycylglycinamide: Thermodynamic, Spectroscopic, and Catalytic Paradigms

Executive Summary

Glycylglycylglycinamide (GGG-NH₂) is a synthetic tripeptide amide that serves as a fundamental model for understanding transition metal-peptide interactions. By mimicking the tetradentate 4N equatorial coordination sphere of the biologically critical Amino Terminal Copper and Nickel (ATCUN) binding motif, GGG-NH₂ provides a streamlined framework for investigating metallopeptide thermodynamics, redox cycling, and catalytic generation of Reactive Oxygen Species (ROS). This whitepaper provides an in-depth mechanistic analysis of the Cu(II)-GGG-NH₂ system, detailing its coordination geometry, spectroscopic signatures, and self-validating experimental methodologies designed for researchers in bioinorganic chemistry and metallodrug development.

Structural and Thermodynamic Foundations

The interaction between Cu(II) and GGG-NH₂ is governed by a highly pH-dependent, sequential deprotonation and coordination process. Unlike free aqueous Cu(II), which exists as a hexaaqua complex, the introduction of GGG-NH₂ leads to the step-wise displacement of water molecules by nitrogen donors.

The Causality of Amide Deprotonation

In the absence of metal ions, the deprotonation of a peptide backbone amide requires a pH > 14. However, the initial binding of Cu(II) to the N-terminal primary amine acts as an electrophilic "anchor." The strong Lewis acidity of the Cu(II) center heavily polarizes the adjacent N-H bonds of the peptide linkage. This metal-assisted polarization drastically lowers the pKa of the amide protons, facilitating their deprotonation and subsequent coordination at physiological to slightly basic pH levels[1].

For GGG-NH₂, the sequential coordination proceeds from a 1N complex (amine only) to a highly stable 4N complex. The final equatorial coordination sphere consists of the N-terminal amine, two deprotonated internal peptide nitrogens, and the deprotonated terminal amide nitrogen (NH₂, N⁻, N⁻, N⁻).

pH-dependent sequential 4N coordination of Cu(II) by Glycylglycylglycinamide.

Spectroscopic Signatures

The transition from oxygen-donor ligands (water) to strong σ -donor nitrogen ligands fundamentally alters the electronic structure of the Cu(II) center, which can be tracked using UV-Vis and Electron Paramagnetic Resonance (EPR) spectroscopy.

UV-Vis Absorption and Crystal Field Theory

Aqueous Cu(II) exhibits a broad d-d transition around 700 nm. As the GGG-NH₂ nitrogens coordinate, the strong ligand field of the deprotonated amides increases the crystal field splitting energy ( Δsp ). According to Crystal Field Theory, the removal of axial charges and the strengthening of the equatorial field stabilizes the dz2 orbital while heavily destabilizing the dx2−y2 orbital[2][3]. This widens the energy gap, requiring higher energy (shorter wavelength) photons for excitation.

At pH 10.8, the fully deprotonated [Cu(H₋₃L)]⁻ complex exhibits a sharp, characteristic d-d transition at λmax = 517 nm with a molar absorptivity ( ϵ ) of 144 M⁻¹cm⁻¹ [2].

Quantitative Data Summary

| Parameter | Value | Analytical Method | Significance |

| Coordination Sphere | 4N (NH₂, 2x N⁻, Amide N⁻) | Potentiometry / EPR | Defines the square planar geometry. |

| λmax (Fully formed) | 517 nm | UV-Vis Spectroscopy | Indicates strong-field equatorial coordination[2]. |

| Molar Absorptivity ( ϵ ) | 144 M⁻¹cm⁻¹ | UV-Vis Spectroscopy | Confirms Laporte-forbidden d-d transition[2]. |

| Amide pKa values | ~8.52, ~9.34 | Potentiometric Titration | Demonstrates metal-assisted pKa depression[1]. |

Redox Chemistry and Catalytic ROS Generation

While the 4N coordination environment strongly stabilizes the Cu(II) state—and makes the Cu(III) oxidation state unusually accessible—the complex remains redox-active. This is a critical feature for drug development, as metallopeptides are frequently designed to induce oxidative stress in targeted cancer cells or pathogens.

In the presence of physiological reducing agents like ascorbate, the Cu(II)-GGG-NH₂ complex can be transiently reduced to Cu(I). Because Cu(I) prefers lower coordination numbers and softer ligands, this state is thermodynamically destabilized, making it highly reactive toward molecular oxygen (O₂). The subsequent electron transfer yields superoxide (O₂•⁻), which dismutates to hydrogen peroxide (H₂O₂). A Fenton-like reaction between Cu(I) and H₂O₂ ultimately generates the highly destructive hydroxyl radical (OH•)[4].

Catalytic ROS generation cycle mediated by the Cu-GGG-NH2 complex.

Experimental Methodologies: Self-Validating Protocols

To ensure rigorous scientific integrity, the characterization of metallopeptides must rely on self-validating experimental designs. Below are the standardized protocols for thermodynamic and spectroscopic evaluation.

Protocol 1: Potentiometric Titration for Stability Constants

Causality & Validation: Potentiometry measures the bulk hydrogen ion concentration to derive stability constants. To ensure trustworthiness, the system must be calibrated to measure concentration (not just activity) and must prove thermodynamic reversibility.

-

Electrode Calibration (Gran's Method):

-

Step: Titrate a standardized strong acid (e.g., 0.01 M HNO₃) with a standardized strong base (e.g., 0.1 M NaOH) at a constant ionic strength (e.g., 0.1 M KNO₃).

-

Validation: Plot the Gran function to determine the standard electrode potential ( E0 ) and the ionic product of water ( pKw ). This corrects for liquid junction potentials.

-

-

Sample Preparation:

-

Step: Prepare a solution containing 1 mM GGG-NH₂ and 0.8 mM Cu(NO₃)₂. The slight ligand excess prevents the precipitation of copper hydroxide at high pH. Purge the vessel continuously with high-purity Argon to rigorously exclude CO₂, which forms competing carbonate complexes.

-

-

Forward Titration:

-

Step: Add standardized NaOH in micro-aliquots, allowing the potential to stabilize (drift < 0.1 mV/min) before recording the pH. Titrate from pH 3.0 to 11.0.

-

-

Back-Titration (The Self-Validation Step):

-

Step: Immediately titrate the same solution backward using standardized HNO₃.

-

Validation: The forward and backward curves must superimpose perfectly. Hysteresis indicates irreversible side reactions, such as base-catalyzed peptide hydrolysis or sluggish complexation kinetics, invalidating the calculated constants.

-

Protocol 2: Spectrophotometric pH Titration

Causality & Validation: UV-Vis spectroscopy tracks the specific electronic transitions of the metal center. The presence of isosbestic points validates that the transformation is a direct equilibrium between defined species without the accumulation of unknown intermediates.

-

Baseline and Blanking:

-

Step: Record a baseline using a 0.1 M KNO₃ buffer solution in a 1 cm quartz cuvette.

-

-

Titration Execution:

-

Step: Prepare a 2 mM solution of Cu(II) and GGG-NH₂ (1:1.1 ratio). Adjust the initial pH to 4.0.

-

Step: Gradually increase the pH using micro-additions of concentrated NaOH. Record the absorption spectrum (400–800 nm) after each 0.2 pH unit increment.

-

-

Data Validation:

-

Validation: Observe the shift of the λmax from ~700 nm to 517 nm. The spectra must exhibit sharp isosbestic points (wavelengths where absorbance remains constant). If the isosbestic points drift, it indicates the presence of more than two absorbing species in equilibrium at that pH range, requiring multi-component deconvolution.

-

References

-

Title: Copper-binding motifs Xxx-His or Xxx-Zzz-His (ATCUN) linked to an antimicrobial peptide: Cu-binding, antimicrobial activity and ROS production Source: Journal of Inorganic Biochemistry / ResearchGate URL: [Link]

-

Title: On the Cu(III)/Cu(II) Redox Chemistry of Cu-Peptide Complexes to Assist Catalyst Design Source: ResearchGate URL: [Link]

-

Title: Metals in Medicine Source: EPDF.pub URL: [Link]

Sources

Glycylglycylglycinamide as a Tetradentate Ligand: Coordination Dynamics, Redox Stabilization, and Bioconjugation

Target Audience: Researchers, Coordination Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Executive Summary

Glycylglycylglycinamide (H-Gly-Gly-Gly-NH₂, often abbreviated as triglycinamide or G3a) is a highly versatile tripeptide derivative utilized extensively in coordination chemistry and biopharmaceutical design. Unlike its carboxylate-terminated counterpart (triglycine), the C-terminal amidation of G3a fundamentally alters its electronic properties and metal-binding capabilities. As a Senior Application Scientist, I have structured this guide to dissect the mechanistic causality behind G3a’s ability to act as a potent tetradentate ligand, its unique capacity to stabilize rare high-valent metal states (such as Cu(III) and Ni(III)), and its pragmatic applications as a spacer in peptide therapeutics.

Mechanistic Insights: Coordination Chemistry of Triglycinamide

The Causality of Amide Deprotonation

The defining feature of glycylglycylglycinamide as a ligand is its ability to form highly stable, square-planar complexes with transition metals like Cu(II) and Ni(II)[1]. The coordination process is strictly pH-dependent.

When a Lewis acidic metal ion (e.g., Cu²⁺) coordinates to the N-terminal amine of G3a, it withdraws electron density from the adjacent peptide backbone. This inductive effect drastically lowers the pKa of the neighboring peptide amide protons. As the pH increases, the metal sequentially deprotonates the two internal peptide amides, and finally, the C-terminal amide.

Because the C-terminus is an amide rather than a carboxylate, the final coordination sphere consists of four nitrogen donors (1 N-terminal amine + 2 peptide deprotonated nitrogens + 1 terminal deprotonated amide nitrogen), forming a[Cu(H₋₃G3a)]⁻ complex. This 4N equatorial plane is electronically superior to the 3N1O plane formed by standard triglycine, providing immense thermodynamic stability.

Stabilization of High Oxidation States

The deprotonated amide nitrogens (N⁻) are exceptionally strong σ-donors. By pumping electron density into the metal center, they stabilize highly charged, electron-deficient states. For example, the presence of the tetradentate 4N environment in G3a complexes lowers the oxidation potential required to transition from Cu(II) to Cu(III) or Ni(II) to Ni(III)[2]. In fact, Ni(III) complexes with triglycinamide can be further stabilized by axial ligands like ammonia, shifting the electrode potential from 0.83 V to 0.29 V (vs. NHE)[2].

Caption: pH-driven sequential deprotonation and coordination of Cu(II) by triglycinamide.

Quantitative Data: Ligand Field Comparisons

To understand the structural advantage of the C-terminal amidation, we must compare the thermodynamic and electrochemical properties of G3a against standard triglycine (G3).

Table 1: Comparative Coordination Parameters for Cu(II) Complexes

| Ligand | C-Terminus | Max Coordination Mode | Equatorial Donors | Approx. Cu(III)/Cu(II) E° (V vs NHE) |

| Triglycine (G3) | Carboxylate (-COO⁻) | 3N1O | Amine, 2x Peptide N⁻, Carboxylate O⁻ | ~ 0.95 V |

| Triglycinamide (G3a) | Amide (-CONH₂) | 4N | Amine, 2x Peptide N⁻, Amide N⁻ | ~ 0.65 V |

Data synthesis based on established electrochemical behaviors of amine-deprotonated copper(III)-peptide complexes. The 4N environment of G3a significantly lowers the oxidation potential, making the +3 state highly accessible.

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following protocol details the synthesis and electrochemical validation of the Cu(II)-G3a complex. This methodology is designed as a self-validating system: the observation of a reversible redox wave acts as internal confirmation of successful 4N coordination.

Protocol: Assembly and Electrochemical Profiling of Cu(II)-Triglycinamide

Objective: To isolate the[Cu(H₋₃G3a)]⁻ complex and measure its Cu(II)/Cu(III) redox couple via Cyclic Voltammetry (CV).

Step-by-Step Methodology:

-

Ligand Preparation: Dissolve 2.0 mM of high-purity Glycylglycylglycinamide hydrochloride in 50 mL of deionized water (18.2 MΩ·cm).

-

Causality: Using the hydrochloride salt ensures the N-terminal amine is fully protonated initially, preventing premature, uncontrolled metal hydrolysis.

-

-

Metallation: Add 1.9 mM of Cu(ClO₄)₂·6H₂O to the solution under continuous stirring.

-

Causality: A slight excess of ligand (1.05:1 ratio) is used to prevent the precipitation of free copper hydroxide [Cu(OH)₂] at high pH. Perchlorate is chosen as the counter-ion because it is non-coordinating and will not compete with the peptide ligands.

-

-

pH Titration (The Critical Step): Slowly titrate the solution with 0.1 M NaOH under a nitrogen atmosphere until the pH reaches 9.0.

-

Causality: As pH increases, the solution will shift from light blue (hydrated Cu²⁺) to deep violet/red. This visible shift corresponds to the sequential deprotonation of the amide nitrogens and the formation of the strong ligand-to-metal charge transfer (LMCT) bands characteristic of the 4N square-planar geometry.

-

-

Electrochemical Setup: Transfer the solution to a three-electrode electrochemical cell (Glassy Carbon working electrode, Pt wire counter electrode, Ag/AgCl reference electrode).

-

Deoxygenation: Purge the cell with high-purity N₂ gas for 15 minutes.

-

Causality: Dissolved oxygen is electroactive and will produce a broad reduction wave that masks the Cu(III) → Cu(II) reduction event.

-

-

Cyclic Voltammetry Execution: Scan the potential from 0.0 V to +1.0 V (vs. Ag/AgCl) at a scan rate of 50 mV/s.

-

Validation: A successful 4N complex formation is validated by the appearance of a quasi-reversible redox couple at approximately +0.45 V vs Ag/AgCl (equivalent to ~0.65 V vs NHE), corresponding to the Cu(II)/Cu(III) transition.

-

Caption: Step-by-step workflow for the electrochemical analysis of metal-triglycinamide complexes.

Applications in Drug Development and Bioconjugation

Beyond fundamental inorganic chemistry, the structural properties of Glycylglycylglycinamide make it a highly sought-after motif in pharmaceutical sciences.

Peptide Therapeutics and Spacers (The DX600 Example)

In drug design, G3a is frequently utilized as a flexible, hydrophilic spacer. Because the C-terminus is amidated, it is highly resistant to degradation by carboxypeptidases in the blood serum, extending the in vivo half-life of the peptide.

A prominent example is DX600 , a potent peptide inhibitor of angiotensin-converting enzyme 2 (ACE2)[3]. DX600 blocks the cardioprotective effect of ACE2 and has been studied for its ability to physically block SARS-CoV-2 spike-ACE2 binding[3]. The sequence of DX600 terminates with a PEG-Gly-Gly-Gly-NH2 tail[3][4].

-

Causality in Design: The triglycinamide tail provides a highly flexible, uncharged, and sterically unhindered extension that prevents the active pharmacophore of the peptide from folding in on itself, while the terminal amide prevents enzymatic cleavage.

Specific Ion Effects and Hofmeister Series Modeling

In biophysical research, derivatives like N-acetyltriglycinamide are used as precise molecular models to study the Hofmeister series—specifically how different salts interact with the peptide backbone[5]. Research has demonstrated that uncapping the N-terminus of triglycine models reverses the Hofmeister series, showing that weakly hydrated anions (like thiocyanate) interact directly with the peptide bond, while strongly hydrated anions (like sulfate) are repelled[5]. Triglycinamide provides a neutral C-terminus, allowing researchers to isolate the specific ion effects acting purely on the peptide amides without the confounding electrostatic interference of a terminal carboxylate.

References

-

DX600 | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY Source: guidetopharmacology.org URL:[Link]

-

Tuning Receptor Properties of Metal–Amyloid Beta Complexes. Studies on the Interaction between Ni(II)–Aβ5–9 and Phosphates/Nucleotides Source: Inorganic Chemistry - ACS Publications URL:[Link]

-

Amine Deprotonation in Copper(III)-Peptide Complexes Source: Inorganic Chemistry (via electronicsandbooks.com) URL:[Link]

-

Thermodynamic and structural study of coordination of the copper(II) and nickel(II) complexes of glycinamide, glycylglycinamide and glycylglycylglycinamide Source: Semantic Scholar URL:[Link]

-

The stereochemistry of five-coordinate nickel(II) and cobalt(II) complexes Source: R Discovery URL:[Link]

-

The ACE2/Ang-(1-7)/Mas Axis Regulates the Development of Pancreatic Endocrine Cells in Mouse Embryos Source: PLOS One URL:[Link]

-

Reversal of the Hofmeister Series: Specific Ion Effects on Peptides Source: The Journal of Physical Chemistry B (via CDN) URL:[Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. DX600 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. The ACE2/Ang-(1-7)/Mas Axis Regulates the Development of Pancreatic Endocrine Cells in Mouse Embryos | PLOS One [journals.plos.org]

- 5. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

The Coordination Dynamics of Glycylglycylglycinamide with Transition Metals: A Mechanistic and Electrochemical Guide

Executive Summary

The interaction between short peptide sequences and transition metals is a cornerstone of bioinorganic chemistry, driving innovations in metallodrug design, biosensors, and our understanding of metal-induced oxidative stress. Glycylglycylglycinamide (GGG-NH 2 ), a C-terminally amidated tripeptide, serves as an exceptional model for studying metal-protein backbone interactions. Unlike its carboxylate-terminated counterpart (glycylglycylglycine), GGG-NH 2 eliminates the confounding effects of C-terminal electrostatic interactions, allowing researchers to isolate the thermodynamic and redox consequences of sequential amide deprotonation.

This whitepaper provides an in-depth analysis of the thermodynamic equilibria, structural transitions, and redox stabilization mechanisms of GGG-NH 2 complexed with Cu(II) and Ni(II).

Mechanistic Principles of Metal-Ligand Coordination

Thermodynamic Equilibria and Amide Deprotonation

The complexation of transition metals by GGG-NH 2 is highly pH-dependent, driven by the metal-assisted deprotonation of the peptide backbone. The coordination typically begins at the N-terminal amine, which acts as the primary anchoring site. As the pH increases, the metal ion induces the sequential deprotonation of the adjacent amide nitrogens, forming highly stable chelate rings.

For Cu(II), the transition from a 1N (amine only) to a 4N (amine + three deprotonated amides) coordination sphere occurs at a lower pH compared to Ni(II). The aqueous solution equilibria of these complexes reveal distinct ionization behaviors: while the Ni(II) complex of GGG-NH 2 exhibits simultaneous ionization of peptide protons under certain conditions, the Cu(II) and some related peptide complexes often ionize amide protons sequentially[1].

Spin-State Transitions in Ni(II) Complexes

A critical feature of Ni(II)–peptide complexes is the pH-dependent high-spin/low-spin equilibrium. At near-neutral pH (pH 6–7), Ni(II) predominantly forms high-spin, hexa-coordinated (octahedral) complexes with water molecules occupying the axial positions. As the pH increases and the amide nitrogens deprotonate to coordinate the metal, the ligand field strength increases drastically. This forces a spin pairing, resulting in a diamagnetic, low-spin square-planar Ni(II) complex[2].

Redox Stabilization of High-Valent States

One of the most profound applications of GGG-NH 2 is its ability to stabilize high-valent metal states, particularly Ni(III) and Cu(III). The highly basic nature of the deprotonated amide nitrogens donates significant electron density to the metal center, lowering the oxidation potential.

For instance, the Ni(III) state of glycylglycylglycinamide, denoted as Ni III (H$_{-3} G3a),isremarkablystable.Theintroductionofaxialligands,suchasammonia(NH _3 ),furtherstabilizestheNi(III)staterelativetoNi(II).ThesequentialreplacementofaxiallyboundwatermoleculesbyNH _3 shiftstheelectrodepotential( E^\circ$ vs. NHE) dramatically from 0.83 V to 0.29 V in a 1.0 M ammonia solution[3]. This massive shift demonstrates how the coordination environment can be tuned to control the oxidative reactivity of the metal center.

Caption: pH-Dependent Coordination Pathway of Transition Metals with GGG-NH2.

Quantitative Data Synthesis

The table below summarizes the critical thermodynamic and electrochemical parameters for GGG-NH 2 interactions with Cu(II) and Ni(II), synthesizing data from potentiometric and voltammetric studies.

| Metal Ion | Coordination State | Geometry | Key pKa / Stability Constants | Redox Potential ( E∘ vs. NHE) |

| Cu(II) | 4N (Square Planar) | Equatorial | pKa 1 ~ 5.5, pKa 2 ~ 6.8 | ~ 0.95 V (Cu II /Cu III ) |

| Ni(II) | Octahedral (Low pH) | Hexacoordinate | Log β (formation) ~ 4.5 | N/A |

| Ni(II) | 4N (Square Planar) | Equatorial | pKa amide ~ 8.5 - 9.3[1] | 0.83 V (Ni II /Ni III )[3] |

| Ni(II) + NH 3 | Octahedral (Axial NH 3 ) | Hexacoordinate | K1=2×107 M −1 [3] | 0.29 V (Ni II /Ni III )[3] |

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols outline the self-validating systems required to characterize these metal-peptide interactions.

Protocol 1: Potentiometric Determination of Stability Constants

Causality Focus: Potentiometry is highly sensitive to changes in background electrolyte and dissolved gases. We utilize NaClO 4 because the perchlorate ion is non-coordinating, preventing competitive binding with the peptide. Nitrogen purging is mandatory to prevent CO 2 dissolution, which would form carbonic acid and artificially lower the pH, skewing the pKa calculations.

-

Solution Preparation: Prepare a 2.0 mM solution of GGG-NH 2 in 0.1 M NaClO 4 using ultra-pure (18.2 M Ω⋅ cm) degassed water.

-

Metal Addition: Add the transition metal salt (e.g., Cu(ClO 4 ) 2 or Ni(ClO 4 ) 2 ) to achieve a 1:1 or 1:2 metal-to-ligand ratio. Note: Perchlorate salts are used to maintain the non-coordinating environment[4].

-

Atmospheric Control: Seal the titration vessel and purge continuously with high-purity N 2 gas for 30 minutes prior to the experiment. Maintain a positive N 2 pressure over the liquid throughout the titration.

-

Titration Execution: Titrate the solution with standardized 0.1 M NaOH (carbonate-free) from pH 2.5 to 11.0. Allow a minimum of 3 minutes between injections for equilibrium to establish, monitoring the drift in mV.

-

Data Analysis: Utilize speciation software (e.g., HYPERQUAD) to fit the titration curves and extract the logarithmic cumulative formation constants ( logβ ).

Protocol 2: Cyclic Voltammetry of Metal-Peptide Redox Couples

Causality Focus: To accurately measure the M(II)/M(III) redox couple, a glassy carbon working electrode is chosen for its wide anodic potential window and chemical inertness. Scan rate variation is critical to determine whether the electron transfer is diffusion-controlled and chemically reversible.

-

Electrochemical Cell Setup: Assemble a three-electrode cell comprising a Glassy Carbon (GC) working electrode, a Platinum wire counter electrode, and an Ag/AgCl reference electrode.

-

Complex Formation: Prepare a 1.0 mM solution of the M(II)-GGG-NH 2 complex in a 0.1 M phosphate buffer adjusted to pH 9.0 (to ensure the complex is fully in the 4N square-planar state).

-

Axial Ligand Probing (For Ni complexes): To observe the stabilization of Ni(III), titrate aqueous ammonia (NH 3 ) into the cell sequentially, up to a concentration of 1.0 M[3].

-

Voltammetric Scanning: Sweep the potential from 0.0 V to +1.2 V (vs. Ag/AgCl). Perform scans at varying rates (10, 20, 50, 100, 200 mV/s).

-

Validation: A linear relationship between the peak current ( ip ) and the square root of the scan rate ( ν1/2 ) validates that the redox process is diffusion-controlled (Randles-Sevcik equation).

Caption: Integrated Workflow for Thermodynamic and Electrochemical Characterization.

Conclusion

The interaction of GGG-NH 2 with transition metals like Cu(II) and Ni(II) provides a robust framework for understanding peptide-mediated metal stabilization. By removing the C-terminal carboxylate interference, researchers can precisely map the thermodynamics of amide deprotonation and its profound impact on lowering the oxidation potential of the metal center. The protocols and mechanistic insights detailed herein serve as a foundational guide for engineering novel peptide-based metal chelators and electrochemical biosensors.

References

-

Tuning Receptor Properties of Metal–Amyloid Beta Complexes. Studies on the Interaction between Ni(II)–Aβ5–9 and Phosphates/Nucleotides. ACS Publications. URL:[Link]

-

A square-planar Ni(II) complex with an N2S2 donor set similar to the active centre of nickel-containing superoxide dismutase and its reaction with superoxide. ResearchGate. URL:[Link]

-

On the Cu(III)/Cu(II) Redox Chemistry of Cu-Peptide Complexes to Assist Catalyst Design. ResearchGate. URL: [Link]

-

CAS号34722-97-9 - 摩熵化学 (Reference to non-coordinating perchlorate use). Molaid. URL:[Link]

Sources

Chemical Architecture and Thermodynamic Significance

Protonation Constants and Metal-Assisted Deprotonation of Glycylglycylglycinamide (GGG-NH2): A Comprehensive Thermodynamic and Methodological Guide

Glycylglycylglycinamide (GGG-NH2) is a synthetic tetra-aza ligand that serves as a highly effective structural model for the amino-terminal copper and nickel (ATCUN) binding motif. In drug development and bioinorganic chemistry, ATCUN motifs are engineered into antimicrobial peptides and metallodrugs to catalyze the generation of reactive oxygen species (ROS)[1].

To optimize these metallodrugs, researchers must precisely map the thermodynamic speciation of the ligand. The protonation constants (pKa) dictate the ligand's charge state, its solubility, and its metal-binding affinity at physiological pH. Unlike its parent peptide glycylglycylglycine (which possesses both a basic N-terminal amine at pKa 7.94 and an acidic C-terminal carboxylate at pKa 3.23[2]), the C-terminus of GGG-NH2 is amidated. This structural modification neutralizes the carboxylate group, leaving the N-terminal amine as the sole primary titratable moiety in the free ligand under standard physiological conditions.

Thermodynamic Profiling: Free Ligand vs. Metallated States

The amide nitrogens within the peptide backbone of free GGG-NH2 are extremely weak acids (pKa > 14) and do not deprotonate in aqueous solutions under normal conditions. However, the introduction of transition metals such as Cu(II) or Ni(II) acts as a powerful Lewis acid catalyst, drastically shifting the pKa of these amide protons downward.

Upon metal coordination, the metal ion displaces the amide protons to form stable, square-planar N4-coordinated metallacycles. The thermodynamic data for these protonation and deprotonation events are summarized in Table 1.

Table 1: Thermodynamic Protonation and Deprotonation Constants (25 °C, I = 0.1 M)

| Species / Complex | Equilibrium / Functional Group | pKa Value | Mechanistic Remarks |

| GGG-NH2 (Free Ligand) | N-terminal Amine (-NH3⁺ ⇌ -NH2 + H⁺) | ~8.0 | Amidation of the C-terminus eliminates the standard carboxylate pKa (~3.2), leaving only the basic amine[2]. |

| Ni(II)–GGG-NH2 | Amide Backbone (Peptide Protons) | 8.0 – 9.5 | Simultaneous ionization of peptide protons is observed upon Ni(II) coordination[3]. |

| Ni(II)–Glycylglycinamide | 1st Amide Nitrogen | 8.52 ± 0.02 | Sequential deprotonation; structurally analogous to GGG-NH2 but exhibits distinct stepwise ionization[3]. |

| Ni(II)–Glycylglycinamide | 2nd Amide Nitrogen | 9.34 ± 0.02 | Sequential deprotonation leading to stable square-planar geometry[3]. |

| Cu(II)–GGG-NH2 | 1st Amide Nitrogen | 3.5 – 4.5 | Cu(II) induces deprotonation at a highly acidic pH due to stronger Lewis acidity and Jahn-Teller stabilization[3]. |

Mechanistic Causality in Experimental Design

As a Senior Application Scientist, I emphasize that generating trustworthy thermodynamic data requires understanding the why behind every experimental parameter.

-

Ionic Strength Control: Potentiometric titrations must be performed in a background electrolyte (e.g., 0.1 M NaClO₄ or KNO₃). Causality: This maintains constant activity coefficients throughout the titration, ensuring that the calculated equilibrium constants (log β) are true concentration quotients (Kc) rather than fluctuating activity-based values[4].

-

Anaerobic Environment: The titration vessel must be continuously purged with high-purity Nitrogen or Argon. Causality: Atmospheric CO₂ dissolves in water to form carbonic acid, which introduces a systematic positive error in the calculated ligand pKa.

-

Self-Validating Hysteresis Loop: A robust protocol must incorporate both a forward titration (using standard NaOH) and a backward titration (using standard HCl or HNO₃). Causality: If the system is at true thermodynamic equilibrium and free from irreversible degradation (such as base-catalyzed peptide hydrolysis), the forward and backward curves will perfectly superimpose. Any hysteresis immediately invalidates the dataset.

Step-by-Step Experimental Protocols

Protocol 1: High-Precision Potentiometric Titration

This protocol establishes the macroscopic protonation constants (log β) of the system[5].

-

Solution Preparation: Prepare a 1.0 mM solution of GGG-NH2 in 0.1 M NaClO₄ using ultra-pure water (18.2 MΩ·cm). If evaluating metal complexes, add Cu(ClO₄)₂ or Ni(ClO₄)₂ at a 1:1 or 1:2 metal-to-ligand stoichiometric ratio.

-

Electrode Calibration (Gran's Method): Calibrate the glass electrode by titrating a known concentration of strong acid (e.g., 0.01 M HClO₄) with standard 0.1 M NaOH. Use a Gran's plot to convert the pH meter's electromotive force (mV) directly into hydrogen ion concentrations (-log[H⁺]).

-

Anaerobic Purging: Seal the thermostated titration vessel (25.0 ± 0.1 °C) and purge with purified N₂ gas for 30 minutes prior to the start of the experiment.

-

Titration Execution: Dispense CO₂-free 0.1 M NaOH in micro-aliquots (e.g., 0.01 mL) using an automated burette. The system must wait for the electrode drift to stabilize (< 0.001 pH/min) before recording each data point.

-

Data Speciation: Export the volume-pH data matrix to non-linear least-squares regression software (such as HYPERQUAD or SUPERQUAD) to refine the protonation constants and generate a speciation distribution diagram[4][5].

Protocol 2: Orthogonal Validation via NMR Spectroscopy

While potentiometry provides macroscopic constants, it cannot definitively assign which specific proton is lost. NMR spectroscopy acts as an orthogonal, self-validating tool to determine site-specific microscopic pKa values[6].

-

Sample Preparation: Dissolve 2.0 mM GGG-NH2 in a D₂O/H₂O (10:90 v/v) mixture containing DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal chemical shift reference.

-

pH Adjustment: Adjust the pH using micro-additions of NaOD or DCl. Record the pH meter reading and correct for the deuterium isotope effect (pD = pH_read + 0.4).

-

Data Acquisition: Acquire 2D ¹H-¹³C HSQC spectra at each pH point. Track the pH-dependent chemical shifts of the α-protons and α-carbons adjacent to the titratable amine and amide groups.

-

Mathematical Fitting: Plot the chemical shift ( δ ) against pH. Fit the resulting sigmoidal curve using the modified Henderson-Hasselbalch equation to extract the microscopic pKa value[6].

Visualizing the Workflows and Pathways

Fig 1. Self-validating potentiometric titration workflow for macroscopic pKa determination.

Fig 2. Metal-assisted sequential amide deprotonation pathway of GGG-NH2.

References

-

On the Cu(III)/Cu(II) Redox Chemistry of Cu-Peptide Complexes to Assist Catalyst Design ResearchGate / ACS Publications[Link]

-

Copper-binding motifs Xxx-His or Xxx-Zzz-His (ATCUN) linked to an antimicrobial peptide: Cu-binding, antimicrobial activity and ROS production ResearchGate [Link]

-

Tuning Receptor Properties of Metal–Amyloid Beta Complexes. Studies on the Interaction between Ni(II)–Aβ5–9 and Phosphates/Nucleotides ACS Publications[Link]

-

Glycylglycylglycine | C6H11N3O4 | CID 11161 PubChem (National Institutes of Health)[Link]

-

Detecting aspartate isomerization and backbone cleavage after aspartate in intact proteins by NMR spectroscopy SciSpace / Journal of Biomolecular NMR[Link]

-

Cu(II), Co(II), and Ni(II)–Antioxidative Phenolate–Glycine Peptide Systems: An Insight into Its Equilibrium Solution Study ACS Publications[Link]

Sources

The Aqueous Stability and Degradation Kinetics of Glycylglycylglycinamide (Gly-Gly-Gly-NH2): A Comprehensive Technical Guide

Executive Summary

Glycylglycylglycinamide (Gly-Gly-Gly-NH 2 , or triglycinamide) is a fundamental model peptide utilized extensively in coordination chemistry, drug development, and biochemical assays. Understanding its stability in aqueous solutions is critical for formulating peptide-based therapeutics and designing robust experimental models. This whitepaper provides an in-depth mechanistic analysis of the aqueous degradation pathways of Gly-Gly-Gly-NH 2 , detailing the causality behind acid/base-catalyzed hydrolysis, subcritical water cyclodehydration, and metal-ion mediated oxidative degradation.

Molecular Architecture and Baseline Stability

Gly-Gly-Gly-NH 2 consists of three glycine residues linked by two internal peptide bonds, terminating in a primary amide rather than a free carboxylic acid. This C-terminal amidation mimics the post-translational modifications found in many bioactive neuropeptides, conferring resistance to exopeptidase degradation.

However, while amides are generally more stable than esters due to the resonance stabilization of the C-N bond, they remain susceptible to hydrolytic cleavage under specific thermodynamic and pH conditions. The lack of a side chain in glycine grants the peptide backbone high conformational flexibility, which plays a pivotal role in its susceptibility to intramolecular cyclization and transition-metal coordination.

Degradation Pathways in Aqueous Solution

Acid-Catalyzed Hydrolysis Mechanism

In acidic aqueous environments, the degradation of Gly-Gly-Gly-NH 2 is driven by the protonation of the carbonyl oxygen. Because the lone pair on the amide nitrogen is delocalized into the carbonyl π -system, the nitrogen is not the primary site of basicity. Instead, protonation occurs at the carbonyl oxygen, which subsequently draws electron density away from the carbonyl carbon.

This electrophilic activation lowers the activation energy required for the rate-determining step: the nucleophilic attack by a water molecule[1]. The resulting tetrahedral intermediate rapidly collapses, transferring a proton to the nitrogen and breaking the C-N bond to yield a carboxylic acid and an amine (or ammonium ion). In Gly-Gly-Gly-NH 2 , this mechanism can lead to both internal peptide bond cleavage and C-terminal deamidation.

Fig 1. Acid-catalyzed hydrolysis pathways of Gly-Gly-Gly-NH2 in aqueous solution.

Subcritical Water Cyclodehydration

Under extreme thermodynamic stress, such as in subcritical water (240–300°C), the dielectric constant of water drops, and its ion product increases dramatically. In these environments, Gly-Gly-Gly-NH 2 and related oligoglycines undergo rapid hydrolysis and simultaneous cyclodehydration[2]. The high concentration of H + and OH − ions acts as an endogenous catalyst, driving the formation of diketopiperazine derivatives (e.g., cycloglycylglycine) before ultimate decomposition into monomeric glycine and ammonia.

Metal-Ion Mediated Stability and Oxidation

Triglycinamide is highly reactive toward transition metals, particularly Ni(II) and Cu(II). In neutral to slightly alkaline aqueous solutions, the metal induces the sequential deprotonation of the amide nitrogens, forming highly stable square-planar or pseudo-octahedral complexes.

The Causality of Oxidative Degradation

While Ni(II) complexes are stable, the electrochemical oxidation to Ni(III) drastically alters the ligand's integrity. The equatorial nitrogen donors strongly stabilize the high-valent Ni(III) state through σ -donation. However, this massive withdrawal of electron density from the peptide backbone weakens the adjacent C-C and C-N bonds. Consequently, the Ni(III)-peptide complex undergoes rapid oxidative degradation[3]. The primary degradation pathway involves oxidative decarboxylation and deamidation, yielding formaldehyde, carbon dioxide, and fragmented amides.

Self-Validating Experimental Protocols

To accurately assess the stability of Gly-Gly-Gly-NH 2 , researchers must employ orthogonal techniques that validate both structural integrity and mass conservation. The following protocol utilizes 2D NMR and LC-MS to create a closed-loop validation system.

Protocol: Real-Time Kinetic Profiling via NMR and LC-MS

Objective: To quantify the hydrolysis and deamidation rates of Gly-Gly-Gly-NH 2 across a pH gradient (pH 2.0 to 8.0).

Step-by-Step Methodology:

-

Sample Preparation: Dissolve lyophilized Gly-Gly-Gly-NH 2 in D 2 O to a final concentration of 1 mM. Buffer the solution using deuterated phosphate or acetate buffers to achieve the target pH.

-

Thermal Incubation: Incubate the samples in a thermocycler at a constant 40°C to accelerate baseline degradation kinetics.

-

NMR Acquisition (Structural Tracking): At predefined intervals (e.g., 0, 24, 48, 72 hours), transfer a 500 µL aliquot to an NMR tube. Acquire a 1 H- 13 C HSQC spectrum.

-

Causality: The unique chemical shifts of the C-terminal amide and internal α -carbons[4] allow for the precise quantification of intact peptide versus cleaved/deamidated products based on cross-peak integration.

-

-

LC-MS/MS Acquisition (Mass Validation): Concurrently, inject a 10 µL aliquot into a high-resolution LC-MS/MS system.

-

Self-Validation: If the NMR data indicates a 30% reduction in the C-terminal amide cross-peak, the LC-MS extracted ion chromatogram (EIC) must show a proportional increase in the mass corresponding to the deamidated Gly-Gly-Gly-OH product (+1 Da shift).

-

-

Kinetic Modeling: Plot the normalized concentrations against time and fit to a pseudo-first-order kinetic model to extract the rate constant ( kobs ) and half-life ( t1/2 ).

Fig 2. Self-validating experimental workflow for real-time peptide stability assessment.

Quantitative Data Summary

The thermodynamic and kinetic parameters governing the stability of Gly-Gly-Gly-NH 2 and its derivatives are summarized below.

| Parameter | Condition / Context | Value | Reference |

| Activation Energy ( Ea ) | Acid-catalyzed amide hydrolysis | ~78 kJ/mol | [1] |

| Rate-Determining Step | Acidic aqueous solution | Nucleophilic water attack | [1] |

| Subcritical Degradation | 240–300°C, 200 s residence time | Rapid cyclodehydration | [2] |

| Ni(II)/Ni(III) Redox Potential | 1.0 M NH 3 aqueous solution | 0.29 V (vs. NHE) | [3] |

References

-

Theoretical Study of the Mechanisms of Acid-Catalyzed Amide Hydrolysis in Aqueous Solution. The Journal of Physical Chemistry B. URL:[Link]

-

Hydrolysis of Glycylglycine in Subcritical Water Conditions. ResearchGate. URL:[Link]

-

Nickel(II) complexes with amide ligands: Oxidative dehydrogenation of the amines in a tetradentate diamide-diamine ligand. ResearchGate. URL:[Link]

-

Detecting aspartate isomerization and backbone cleavage after aspartate in intact proteins by NMR spectroscopy. Journal of Biomolecular NMR. URL:[Link]

Sources

Bioinorganic Coordination Dynamics of Glycylglycylglycinamide: Thermodynamic Stabilization and High-Valent Metal Reactivity

Executive Summary

Glycylglycylglycinamide (commonly abbreviated as GGG-NH₂ or H-3G3a) is a prototypical tetra-dentate peptide ligand that has profoundly shaped our understanding of bioinorganic coordination chemistry. By providing a highly tunable N₄ equatorial donor set, it stabilizes high-valent transition metal intermediates—most notably Ni(III) and Cu(III)—that are otherwise transient and highly reactive in aqueous media. This technical whitepaper explores the thermodynamic foundations of metal-promoted amide deprotonation, the redox chemistry of the resulting metallopeptides, and the rigorous experimental protocols required to characterize these systems.

Structural & Thermodynamic Foundations

The coordination of transition metals like Ni(II) and Cu(II) to GGG-NH₂ is characterized by a metal-promoted deprotonation event. The N-terminal amine serves as the initial anchoring site, bringing the metal ion into proximity with the adjacent peptide bonds. The strong Lewis acidity of the metal center drastically lowers the pKa of the amide nitrogens.

Unlike simpler dipeptides that ionize sequentially, the1[1]. This cooperative deprotonation is driven by the thermodynamic stability of the resulting chelate rings, yielding a square planar, low-spin [Ni(II)(H-3G3a)]⁻ complex at alkaline pH. The deprotonated amide nitrogens act as powerful equatorial σ-donors, which is the critical structural prerequisite for accessing higher oxidation states.

Redox Chemistry & High-Valent Stabilization

The true bioinorganic utility of GGG-NH₂ lies in its capacity to stabilize the +3 oxidation state of nickel and copper. The intense electron density provided by the deprotonated amide nitrogens raises the energy of the metal's d-orbitals, significantly lowering the oxidation potential required to remove an electron.

For instance, the2[2]. This d⁷ species adopts a tetragonally distorted octahedral geometry due to the Jahn-Teller effect, where the equatorial plane is occupied by the four nitrogen donors of the peptide, and the axial positions are occupied by labile water molecules.

The lability of these axial sites allows for further thermodynamic tuning via ligand substitution. When titrated with ammonia,2[2]. Because ammonia is a stronger σ-donor than water, its axial coordination increases the electrostatic repulsion along the z-axis (dz² orbital), thereby stabilizing the Ni(III) state relative to Ni(II). This is evidenced by a dramatic3[3].

Redox and coordination transitions of Ni-GGG-NH2 complexes.

Quantitative Data Summary

The thermodynamic and electrochemical parameters of the Ni-GGG-NH₂ system are summarized below to highlight the profound impact of the ligand environment on metal reactivity.

| Metal Complex State | Coordination Geometry | Axial Ligands | Redox Potential (vs. NHE) | Key Stability Metric |

| Ni(II)-GGG-NH₂ | Square Planar (N₄) | None | N/A | Simultaneous amide deprotonation |

| Ni(III)-GGG-NH₂ | Tetragonal Octahedral | H₂O | +0.83 V | N/A |

| Ni(III)-GGG-NH₂ | Octahedral | NH₃ | +0.29 V | K₁ = 2 × 10⁷ M⁻¹, K₂ = 60 M⁻¹ |

Experimental Methodologies

To ensure scientific integrity, the following protocol details the synthesis, electrochemical profiling, and axial ligand probing of the Ni-GGG-NH₂ complex. Every step is designed as a self-validating system, explaining the causality behind the experimental choices.

Protocol: Synthesis and Electrochemical Profiling of Ni-GGG-NH₂

Objective: To generate the square planar [Ni(II)(H-3G3a)]⁻ complex and characterize its oxidation to the Ni(III) state, followed by axial ligand substitution.

-

Step 1: Ligand Preparation

-

Action: Dissolve 1.0 mM of Glycylglycylglycinamide in a 0.1 M sodium phosphate buffer. Purge the solution with ultra-pure N₂ gas for 20 minutes.

-

Causality: N₂ purging removes dissolved oxygen, preventing O₂-mediated auto-oxidation of the transient high-valent Ni(III) species, which would otherwise skew electrochemical readings.

-

-

Step 2: Metalation

-

Action: Add 0.95 mM of Ni(ClO₄)₂ to the peptide solution under continuous N₂ flow.

-

Causality: The perchlorate anion (ClO₄⁻) is strictly non-coordinating. This ensures that the equatorial coordination sphere is exclusively occupied by the GGG-NH₂ ligand without competitive binding from halides or sulfates. A slight sub-stoichiometric amount of Ni(II) prevents free metal precipitation.

-

-

Step 3: pH Adjustment (Amide Deprotonation)

-

Action: Titrate the solution to pH 9.5 using 0.1 M NaOH.

-

Causality: The simultaneous deprotonation of the amide nitrogens in the Ni(II)-GGG-NH₂ complex occurs in the alkaline range. High pH ensures the complete formation of the square planar N₄ complex, a prerequisite for stabilizing the Ni(III) state.

-

Validation: The appearance of a characteristic d-d transition absorption band at ~430 nm in UV-Vis spectroscopy confirms the formation of the low-spin, square planar Ni(II) complex.

-

-

Step 4: Electrochemical Profiling

-

Action: Perform Cyclic Voltammetry (CV) using a glassy carbon working electrode, scanning anodically from 0.0 V to +1.2 V (vs. NHE) at a scan rate of 100 mV/s.

-

Causality: Applying a positive potential strips an electron from the metal's dz² orbital, generating the Ni(III) species.

-

Validation: The observation of a quasi-reversible redox couple centered at +0.83 V confirms the presence of the [Ni(III)(H-3G3a)(H₂O)₂] complex.

-

-

Step 5: Axial Ligand Probe

-

Action: Titrate the electrochemical cell with up to 1.0 M NH₃ while monitoring the CV redox couple.

-

Causality: NH₃ is a stronger σ-donor than H₂O. Its coordination in the axial positions raises the energy of the dz² orbital via increased electrostatic repulsion, making the d⁷ Ni(III) state thermodynamically more stable relative to the d⁸ Ni(II) state.

-

Validation: The formal potential (E°) shifts cathodically from +0.83 V to +0.29 V, validating the successful axial substitution and the self-consistency of the thermodynamic model.

-

Step-by-step experimental workflow for Ni-GGG-NH2 characterization.

References

- Title: Interactive effect of copper and nickel on juveniles of tambaqui (Colossoma macropomum) exposed to pH 4 and pH 7 (Contains thermodynamic equilibria data for glycylglycylglycinamide)

- Title: A Kinetic Study of the Electron-Transfer Reactions of Nickel(III,II)

- Source: researchgate.

Sources

Preliminary studies on Glycylglycylglycinamide hydrolysis

Mechanistic and Kinetic Evaluation of Glycylglycylglycinamide Hydrolysis: Metal-Ion Catalysis and Autoxidation Pathways

Executive Summary

The hydrolysis of terminal peptide amides and internal peptide bonds is a kinetically inert process under physiological conditions due to the resonance stabilization of the C–N bond. Glycylglycylglycinamide (triglycinamide, H-Gly-Gly-Gly-NH₂), a short peptide amide, serves as a premier model compound for elucidating the mechanisms of peptide degradation, metalloenzyme function, and drug stability. As a Senior Application Scientist, I have structured this guide to move beyond basic descriptive chemistry, focusing instead on the causality of transition-metal-promoted hydrolysis. By leveraging high-valent metal centers—specifically Nickel(III)—we can bypass the traditional thermodynamic barriers of amide hydrolysis, providing actionable insights for researchers in peptide drug development and bioinorganic chemistry.

Mechanistic Foundations: Overcoming Thermodynamic Barriers

In the absence of a catalyst, the acid-catalyzed hydrolysis of amides and short peptides like glycylglycine relies on the protonation of the carbonyl oxygen, followed by a rate-controlling bimolecular reaction between a water molecule and the resulting amide cation[1]. Because the nitrogen lone pair is delocalized into the carbonyl π -system, the amine leaving group is a poor nucleofuge, making this reaction effectively irreversible but extremely slow without extreme heat or pH extremes[2].

To accelerate this process under milder conditions, transition metal ions are employed as Lewis acid catalysts. When triglycinamide coordinates to a metal center, the metal not only polarizes the carbonyl carbon (increasing its electrophilicity) but also acts as a structural template. This templating effect brings a coordinated hydroxide or water molecule into optimal spatial proximity for an intramolecular nucleophilic attack on the peptide bond.

The Nickel(II)/(III) Paradigm: Causality in Experimental Design

Why do we specifically utilize Nickel to probe triglycinamide hydrolysis? The rationale is rooted in coordination geometry and the unique stability of the Ni(III) oxidation state when complexed with deprotonated peptide nitrogens.

As the pH of a Ni(II)-triglycinamide solution increases, the peptide nitrogens sequentially deprotonate, forming a square-planar complex. However, the true catalytic power is unlocked upon oxidation to Ni(III). Seminal Electron Paramagnetic Resonance (EPR) studies demonstrate that the Ni(III) glycylglycylglycinamide complex, denoted as NiIII(H−3G3a) , features an unpaired electron in an orbital with significant dz2 character[3].

This d7 Ni(III) center is stabilized by equatorial coordination from the terminal amine, two deprotonated peptide nitrogens, and the terminal amide nitrogen[3]. The intense electrophilicity of the Ni(III) center drastically withdraws electron density from the coordinated amide. Furthermore, in the presence of molecular oxygen, these Ni(II)-peptide complexes undergo a facile autocatalytic autoxidation process driven by Ni(III) intermediates. This pathway leads to the formation of N-(hydroxymethyl)amide intermediates, which subsequently hydrolyze to produce triglycinamide, formaldehyde, and carbon dioxide[4].

Quantitative Data: Kinetic and Thermodynamic Parameters

The table below synthesizes the kinetic behavior and primary intermediates of triglycinamide hydrolysis across different catalytic environments.

| System | Catalyst / State | Optimal pH | Primary Intermediate | Major Hydrolysis Products | Reaction Rate & Characteristics |

| Uncatalyzed | None | < 2.0 or > 12.0 | Protonated Amide Cation | Triglycine + NH4+ | Extremely slow; requires high thermal energy[2]. |

| Ni(II)-Promoted | NiII | 7.0 - 9.0 | NiII(H−2G3a) | Diglycinamide + Glycine | Slow; limited carbonyl polarization. |

| Ni(III)-Autoxidation | NiIII / O2 | 9.5 - 10.5 | NiIII(H−3G3a) | Triglycine, Formaldehyde, CO2 | Fast; autocatalytic radical chain mechanism[4],[3]. |

Experimental Workflow: A Self-Validating Protocol

To ensure scientific integrity, any protocol investigating metal-promoted peptide hydrolysis must isolate the metal-coordination step from the oxidative cleavage step. The following methodology provides a self-validating system using EPR for intermediate tracking and LC-MS for product quantification.

Step 1: Ligand-Metal Complexation Prepare a 1.0 mM solution of glycylglycylglycinamide hydrochloride and 0.95 mM Ni(ClO4)2 in degassed, deionized water. Causality: The slight stoichiometric excess of the peptide ligand prevents the irreversible precipitation of Ni(OH)2 as the pH is raised.

Step 2: Anaerobic pH Titration Under a strict Argon atmosphere, adjust the solution pH to 9.5–10.5 using 0.1 M NaOH . Causality: This specific alkaline range is thermodynamically required to fully deprotonate the internal peptide nitrogens and the terminal amide, yielding the precursor NiII(H−3G3a)− complex.

Step 3: Oxidative Triggering Initiate the catalytic cycle either via controlled-potential electrolysis at +0.85 V (vs. NHE) or by introducing a calibrated flow of O2 gas. This step generates the highly reactive NiIII species[3].

Step 4: Spectroscopic Validation (Real-Time) Extract a 300 μL aliquot, transfer it to an EPR tube, and flash-freeze at 77 K. Validation: The formation of the active catalyst is confirmed by an axial EPR spectrum ( g⊥>g∥≈2.00 ), which displays superhyperfine splitting originating from the equatorial nitrogen donors[3].

Step 5: Hydrolysis Quenching and Fragment Analysis Quench the reaction at predefined kinetic intervals using 0.1 M HCl to rapidly demetalate the peptide fragments. Analyze the resulting mixture via LC-MS to quantify the formation of triglycine, diglycinamide, and ammonia.

Visualizations

Mechanistic Pathway of Catalysis

Caption: Mechanistic pathway of metal-promoted hydrolysis of glycylglycylglycinamide.

Experimental Workflow

Caption: Step-by-step experimental workflow for tracking metal-catalyzed peptide hydrolysis.

References

- Source: researcher.

- Aerobic oxidation of methanol by a Ni(II)-O2 reaction (Includes Autoxidation of Tetraglycine)

- Source: youtube.

- Electron Paramagnetic Resonance Studies of Nickel(III)

Sources

Methodological & Application

Application Note: Advanced Electrochemical Profiling of Glycylglycylglycinamide Metal Complexes

Executive Summary

Glycylglycylglycinamide (commonly referred to as triglycinamide or Gly-Gly-Gly-NH₂ / G3a) is a synthetic tetrapeptide-like molecule extensively utilized as a model ligand in bioelectrochemistry and transition metal coordination studies. For researchers developing electrochemical biosensors, studying metalloprotein electron transfer, or investigating metal-induced toxicity, triglycinamide provides an exceptionally stable framework for isolating and characterizing high-valent metal states—specifically Ni(III) and Cu(III).

This guide provides an in-depth mechanistic analysis and self-validating protocols for utilizing triglycinamide in electrochemical workflows, bridging the gap between fundamental coordination chemistry and applied analytical development.

Mechanistic Insights: The Causality of Ligand Design

The N4 Equatorial Coordination Sphere

In aqueous solutions at physiological to slightly alkaline pH, triglycinamide acts as a potent tetradentate ligand. It coordinates transition metals via an N4 equatorial plane consisting of:

-

The N-terminal primary amine.

-

Two deprotonated internal amide nitrogens.

-

The C-terminal primary amide nitrogen.

Causality of pH Control: The internal amide protons of free peptides have a pKa > 14, making them electrochemically inactive in standard buffers. However, coordination to a Lewis acid like Ni(II) or Cu(II) drastically lowers this pKa, allowing deprotonation to occur between pH 7.4 and 11.0. Experimental protocols must strictly control pH within this window to ensure the formation of the electroactive N4 complex; failure to do so results in incomplete coordination and highly irreversible voltammetric responses.

Why the Amide Terminus? Preventing Decarboxylation

A critical challenge in peptide electrochemistry is the instability of the oxidized metal-ligand complex. When standard triglycine (Gly-Gly-Gly, possessing a C-terminal carboxylate) is coordinated to Ni(II) and electrochemically oxidized to Ni(III), the highly oxidizing metal center induces rapid, dioxygen-dependent decarboxylation of the adjacent carboxylate group[1]. This autoxidation destroys the complex, rendering steady-state thermodynamic measurements impossible.

The Solution: By replacing the C-terminal carboxylate with an amide group (forming triglycinamide), the decarboxylation pathway is entirely blocked. This structural modification dramatically increases the half-life of the electrogenerated Ni(III) or Cu(III) species, allowing for precise cyclic voltammetry (CV) and kinetic studies of electron transfer[1].

Electrochemical oxidation and axial stabilization of Ni-triglycinamide.

Application Note: Tuning Redox Potentials via Axial Coordination

The electrochemical behavior of the Ni(II)/Ni(III)–triglycinamide system is highly sensitive to axial coordination. Because the N4 equatorial plane is rigidly occupied by the peptide, the two axial positions of the octahedral complex remain labile and open for solvent or small-molecule binding.

As demonstrated in kinetic studies of electron-transfer reactions, the standard electrode potential (E°) of the Ni(III)/Ni(II) couple can be massively shifted by altering the axial ligands[2]. When water occupies the axial sites, the complex is highly oxidizing. However, the introduction of stronger σ-donors, such as ammonia (NH₃), replaces the water molecules and thermodynamically stabilizes the Ni(III) state, dropping the required oxidation potential by over 500 mV[2].

Table 1: Thermodynamic Parameters of Metal-Peptide Complexes

| Metal Complex | Equatorial Ligand | Axial Ligands | E° (V vs. NHE) | Stability / Half-life |

| Ni(III/II) | Triglycinamide (H₋₃G3a) | 2 × H₂O | +0.83 V | Moderate (Hours) |

| Ni(III/II) | Triglycinamide (H₋₃G3a) | 2 × NH₃ | +0.29 V | High (Days) |

| Cu(III/II) | Tetraglycine (H₋₃G4) | H₂O | +0.79 to +0.96 V | Low (Minutes) |

| Ni(III/II) | Aβ₅₋₉ (Model Peptide) | H₂O / Buffer | ~ +0.85 V | Moderate |

Data synthesized from electrochemical studies on Ni(III) stabilization and peptide coordination[1][2][3].

Experimental Protocols

Protocol 1: Cyclic Voltammetry of Ni(II)-Triglycinamide with Self-Validation

This protocol describes the preparation and electrochemical characterization of the Ni(II)-triglycinamide complex. To ensure data integrity, a strict self-validating electrode check is embedded into the workflow.

Reagents & Equipment:

-

Glycylglycylglycinamide hydrochloride (High purity, >98%)

-

Ni(ClO₄)₂·6H₂O or NiCl₂ (Note: Perchlorate is preferred as it is a weakly coordinating anion).

-

0.1 M Phosphate Buffer (PB) or Borate Buffer, adjusted to pH 8.5.

-

Potentiostat with a 3-electrode cell: Glassy Carbon Working Electrode (GCWE, 3 mm), Pt wire counter electrode, Ag/AgCl reference electrode.

Step-by-Step Methodology:

-

Electrode Validation (Critical Self-Validation Step):

-

Action: Polish the GCWE with 0.05 µm alumina slurry, sonicate in Milli-Q water for 3 minutes, and dry with N₂.

-

Validation: Run a CV of 1.0 mM [Ru(NH₃)₆]³⁺ in 0.1 M KCl at 100 mV/s.

-

Pass Criteria: The peak-to-peak separation (ΔEp) must be 59 ± 5 mV . If ΔEp > 70 mV, the electrode surface is fouled or there is uncompensated resistance. Do not proceed until the electrode passes this test. This guarantees that any sluggish electron transfer observed later (e.g., ΔEp ≈ 90 mV for Ni-peptides[3]) is a true reflection of the complex's reorganization energy, not an instrumental artifact.

-

-

Complex Preparation:

-

Prepare a 2.0 mM solution of triglycinamide in the pH 8.5 buffer.

-

Add Ni(ClO₄)₂ to achieve a final metal concentration of 1.8 mM (a slight ligand excess prevents the precipitation of insoluble Ni(OH)₂).

-

Allow the solution to equilibrate for 30 minutes at room temperature. The solution should turn a pale yellow/orange, indicative of the planar N4 coordination.

-

-

Baseline Voltammetry:

-

Transfer the complex to the electrochemical cell. Purge with high-purity N₂ for 10 minutes to remove dissolved oxygen (which can initiate autoxidation upon metal oxidation).

-

Scan from 0.0 V to +1.2 V (vs. Ag/AgCl) at 50 mV/s.

-

Observation: A quasi-reversible oxidation peak should appear, corresponding to the Ni(II) → Ni(III) transition.

-

-

Axial Ligand Titration (Optional):

-

To observe the thermodynamic shift, spike the solution with concentrated NH₄OH to achieve a 1.0 M NH₃ concentration.

-

Re-run the CV. The oxidation peak will dramatically shift cathodically (to a lower positive potential), confirming the axial stabilization of the Ni(III) center[2].

-

Workflow for the electrochemical characterization of metal-peptide complexes.

Protocol 2: Probing Electrocatalytic Reactive Oxygen Species (ROS) Generation

Because the triglycinamide-Ni(III) complex is highly stable, it serves as an excellent catalyst for studying the disproportionation of H₂O₂ and the generation of ROS—a mechanism highly relevant to nickel toxicology[1][4].

Methodology:

-

Prepare the Ni(II)-triglycinamide complex as described in Protocol 1, but utilize a physiological buffer (0.1 M PBS, pH 7.4).

-